N-(3,4-DIMETHYLPHENYL)-6-FLUORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-6-FLUORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE: is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with various functional groups including a dimethylphenyl group, a fluorine atom, a methoxybenzenesulfonyl group, and an amine group. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-6-FLUORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:
Formation of the Quinoline Core: The quinoline core is synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of the dimethylphenyl group and a palladium catalyst.
Sulfonylation: The methoxybenzenesulfonyl group is introduced via sulfonylation using methoxybenzenesulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and methoxy groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the quinoline core or the sulfonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine and amine sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while reduction of the quinoline core may yield dihydroquinoline derivatives.
Scientific Research Applications
N-(3,4-DIMETHYLPHENYL)-6-FLUORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-6-FLUORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DIMETHYLPHENYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE: Similar in structure but with a morpholine-4-carbonyl group instead of the methoxybenzenesulfonyl group.
6-FLUORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE: Lacks the dimethylphenyl group.
N-(3,4-DIMETHYLPHENYL)-6-FLUOROQUINOLIN-4-AMINE: Lacks the methoxybenzenesulfonyl group.
Uniqueness
The uniqueness of N-(3,4-DIMETHYLPHENYL)-6-FLUORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S/c1-15-4-6-18(12-16(15)2)27-24-21-13-17(25)5-11-22(21)26-14-23(24)31(28,29)20-9-7-19(30-3)8-10-20/h4-14H,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSHQIKRUKGRAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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